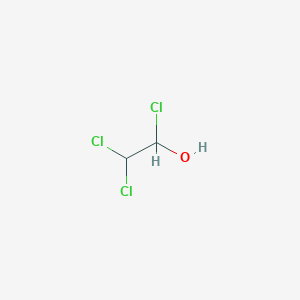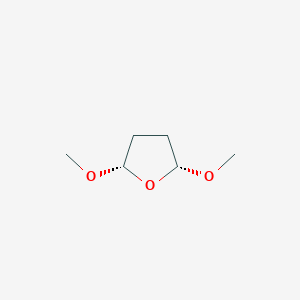
(2R,5S)-2,5-dimethoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2,5-dimethoxyoxolane is a cyclic ether that is widely used in various scientific research applications. This compound has several unique properties that make it an attractive choice for many researchers.
Mecanismo De Acción
The mechanism of action of (2R,5S)-2,5-dimethoxyoxolane is not well understood. However, it is believed that this compound works by stabilizing the structure of various organic and biological molecules. This stabilization is thought to occur due to the unique properties of the cyclic ether structure of (2R,5S)-2,5-dimethoxyoxolane.
Efectos Bioquímicos Y Fisiológicos
(2R,5S)-2,5-dimethoxyoxolane has several biochemical and physiological effects. This compound is known to be a potent cryoprotectant for biological samples. It is also known to be a good solvent for various biochemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,5S)-2,5-dimethoxyoxolane has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability. This makes it an ideal solvent for various organic and biochemical reactions. Another advantage is its low toxicity, which makes it safe to use in many different experimental settings.
One of the main limitations of (2R,5S)-2,5-dimethoxyoxolane is its high cost. This can make it difficult for researchers with limited budgets to use this compound in their experiments. Another limitation is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving (2R,5S)-2,5-dimethoxyoxolane. One possible direction is the development of new synthesis methods that are more efficient and cost-effective. Another possible direction is the exploration of new scientific research applications for this compound. Finally, there is also potential for the development of new derivatives of (2R,5S)-2,5-dimethoxyoxolane that have even more unique properties and applications.
Métodos De Síntesis
(2R,5S)-2,5-dimethoxyoxolane can be synthesized using several different methods. One of the most common methods is the reaction of 2-methoxyethanol and formaldehyde in the presence of a catalyst such as sodium hydroxide. Another method involves the reaction of 2-methoxyethanol and acetaldehyde in the presence of a strong acid catalyst such as sulfuric acid. The yields of these methods are typically high, and the purity of the resulting product is also high.
Aplicaciones Científicas De Investigación
(2R,5S)-2,5-dimethoxyoxolane has several scientific research applications. One of the most common applications is in the field of organic chemistry. This compound is often used as a solvent for various organic reactions. It is also used as a reagent in the synthesis of various organic compounds.
Another important application of (2R,5S)-2,5-dimethoxyoxolane is in the field of biochemistry. This compound is often used as a cryoprotectant for biological samples. It is also used as a solvent for various biochemical reactions.
Propiedades
Número CAS |
13269-48-2 |
|---|---|
Nombre del producto |
(2R,5S)-2,5-dimethoxyoxolane |
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2S,5R)-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
GFISDBXSWQMOND-OLQVQODUSA-N |
SMILES isomérico |
CO[C@@H]1CC[C@@H](O1)OC |
SMILES |
COC1CCC(O1)OC |
SMILES canónico |
COC1CCC(O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



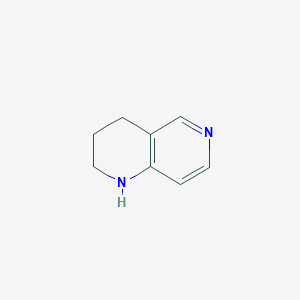

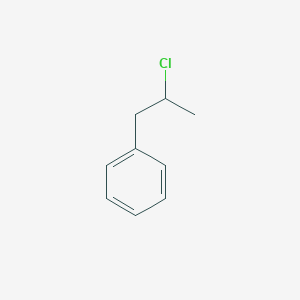
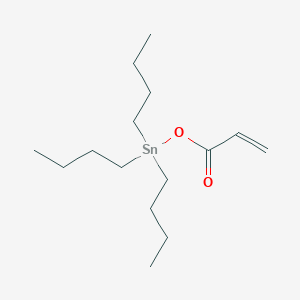
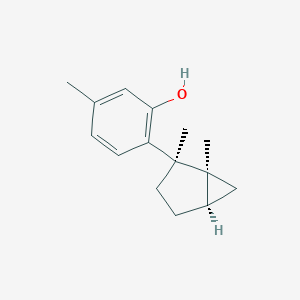
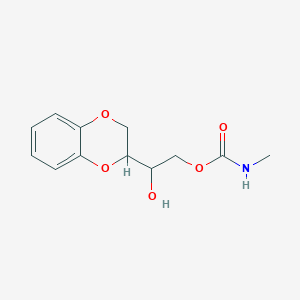

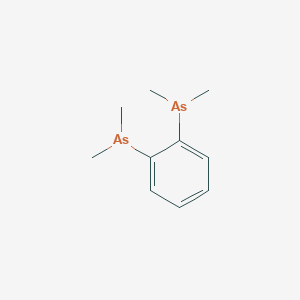

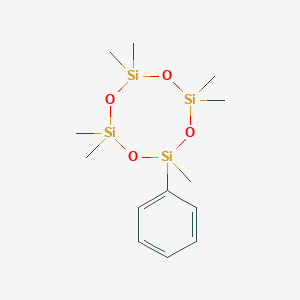
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)

